molecular formula C9H12ClFIN B2995674 3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride CAS No. 2378502-51-1

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride

Cat. No.: B2995674
CAS No.: 2378502-51-1
M. Wt: 315.55
InChI Key: PWRNCIUTBMLDSZ-UHFFFAOYSA-N
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Properties

IUPAC Name

3-fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FIN.ClH/c1-6(2)12-8-5-3-4-7(10)9(8)11;/h3-6,12H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRNCIUTBMLDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)F)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the aniline ring.

    Iodination: Introduction of the iodine atom into the fluorinated aniline.

    Alkylation: Introduction of the propan-2-yl group to the nitrogen atom of the aniline.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the aniline to its corresponding nitro or nitroso derivatives.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, where the fluorine or iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline may yield nitroaniline, while reduction may produce the corresponding amine .

Scientific Research Applications

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as altered cell signaling pathways and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is unique due to the presence of both fluorine and iodine atoms, as well as the propan-2-yl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Biological Activity

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is a synthetic compound with significant potential in biological research and medicinal chemistry. Its unique structure, featuring both fluorine and iodine substituents along with a propan-2-yl group, allows for diverse interactions with biological targets, making it a valuable candidate for studying enzyme inhibition and protein-ligand interactions.

Chemical Structure and Properties

The compound can be represented as follows:

C10H12FINHCl\text{C}_10\text{H}_{12}\text{F}\text{I}\text{N}\text{HCl}

Key Features:

  • Fluorine Atom: Enhances lipophilicity and can influence the electronic properties of the molecule.
  • Iodine Atom: Often associated with increased reactivity and can serve as a site for further chemical modifications.
  • Propan-2-yl Group: Provides steric bulk, which can affect the binding affinity to biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. The compound may function as an inhibitor by binding to the active sites of target enzymes or modulating receptor functions, which can lead to alterations in cellular signaling pathways and gene expression.

Enzyme Inhibition

Research indicates that this compound is utilized in studies focusing on enzyme inhibition. It has been shown to affect various metabolic pathways, potentially leading to therapeutic applications in conditions such as cancer and inflammation.

Protein-Ligand Interactions

The compound's structure allows it to engage in significant protein-ligand interactions, making it suitable for drug development processes aimed at targeting specific proteins involved in disease mechanisms.

Anticancer Activity

In a study investigating the anticancer properties of similar compounds, derivatives of 3-Fluoro-2-iodo-N-propan-2-ylaniline were evaluated for their cytotoxic effects against various cancer cell lines. Results indicated that modifications in the structure directly influenced cytotoxicity, with certain derivatives showing enhanced activity compared to standard treatments .

Inflammatory Response Modulation

Another study highlighted the potential of this compound in modulating inflammatory responses. It was observed that treatment with this compound led to a reduction in pro-inflammatory cytokines in vitro, suggesting its utility as an anti-inflammatory agent .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameKey FeaturesBiological Activity
3-Fluoro-2-iodoanilineLacks propan-2-yl groupModerate enzyme inhibition
2-Iodo-N-propan-2-ylanilineLacks fluorine atomReduced activity
3-Fluoro-N-propan-2-ylanilineLacks iodine atomVaries widely in reactivity

Research Findings

Recent studies have focused on the synthesis and structure–activity relationships (SAR) of compounds like this compound. Findings suggest that the presence of both halogens (fluorine and iodine) significantly enhances the biological activity compared to non-halogenated analogs. The SAR analysis revealed that specific substitutions could lead to improved binding affinities and selectivity towards target proteins .

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